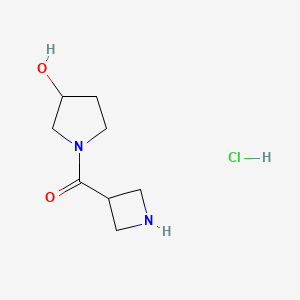

1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride

CAS No.: 2227205-27-6

Cat. No.: VC15968622

Molecular Formula: C8H15ClN2O2

Molecular Weight: 206.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2227205-27-6 |

|---|---|

| Molecular Formula | C8H15ClN2O2 |

| Molecular Weight | 206.67 g/mol |

| IUPAC Name | azetidin-3-yl-(3-hydroxypyrrolidin-1-yl)methanone;hydrochloride |

| Standard InChI | InChI=1S/C8H14N2O2.ClH/c11-7-1-2-10(5-7)8(12)6-3-9-4-6;/h6-7,9,11H,1-5H2;1H |

| Standard InChI Key | BCYCATSJTJWESO-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC1O)C(=O)C2CNC2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound is a hydrochloride salt with the molecular formula C₈H₁₅ClN₂O₂ and a molecular weight of 206.67 g/mol . Its IUPAC name, azetidin-3-yl(3-hydroxypyrrolidin-1-yl)methanone hydrochloride, reflects its bifunctional structure: an azetidine ring (a four-membered nitrogen heterocycle) linked via a carbonyl group to a pyrrolidin-3-ol moiety (a five-membered nitrogen heterocycle with a hydroxyl substituent) .

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2227205-27-6 | |

| Synonyms | AMY35806, SB40971, CS-0172779 | |

| Molecular Formula | C₈H₁₅ClN₂O₂ | |

| Molecular Weight | 206.67 g/mol |

Synthesis and Characterization

Synthetic Pathways

Though detailed synthetic protocols are proprietary, the compound is likely synthesized through:

-

Coupling Reactions: Combining azetidine-3-carboxylic acid derivatives with pyrrolidin-3-ol via peptide coupling agents (e.g., EDC/HOBt) .

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Analytical Data

Suppliers report ≥97% purity (HPLC), with characterization via mass spectrometry and NMR . The hydrochloride salt enhances stability and solubility, critical for pharmaceutical applications .

Physicochemical Properties

| Property | Description | Source |

|---|---|---|

| Appearance | White powder or liquid | |

| Solubility | Likely soluble in polar solvents (e.g., water, DMSO) | Inferred |

| Stability | Stable at -20°C in dry conditions |

The compound’s hygroscopic nature necessitates storage in airtight containers under inert gas (e.g., nitrogen) .

Pharmaceutical Applications

Role as a Building Block

This compound serves as a key intermediate in drug discovery, particularly for modifying pharmacokinetic properties. Its azetidine and pyrrolidine rings are common motifs in bioactive molecules targeting neurological and metabolic disorders .

| Supplier | Purity | Packaging | Price (Min. Order) |

|---|---|---|---|

| Chemlyte Solutions | 99% | 100 g – 1 kg | Custom |

| Zhuozhou Wenxi Co. | 99% | 20 mg – 100 kg | $50–$500/kg |

Suppliers emphasize its use in R&D and commercial-scale synthesis, with applications spanning oncology and neurology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume